molecular formula C6H14S B157286 3-Methylpentane-1-thiol CAS No. 1633-88-1

3-Methylpentane-1-thiol

Katalognummer: B157286
CAS-Nummer: 1633-88-1
Molekulargewicht: 118.24 g/mol
InChI-Schlüssel: WUACDJJGMSFOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpentane-1-thiol: is an organic compound with the molecular formula C₆H₁₄S It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group3-Methylpentan-1-thiol . Thiols are known for their strong and often unpleasant odors, and this compound is no exception. It is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylpentane-1-thiol can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired thiol compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpentane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the thiol group to a corresponding alkane.

    Substitution: In substitution reactions, the thiol group can be replaced by other functional groups using reagents such as alkyl halides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alkanes

    Substitution: Various substituted thiols

Wissenschaftliche Forschungsanwendungen

3-Methylpentane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, thiols like this compound are used to study protein folding and function. Thiols can form disulfide bonds, which are crucial for the structural integrity of many proteins.

    Medicine: While not directly used as a drug, this compound is involved in the synthesis of various medicinal compounds. Its derivatives are explored for potential therapeutic applications.

    Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of certain polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Methylpentane-1-thiol involves its thiol group, which is highly reactive. The sulfur atom in the thiol group can form bonds with various electrophiles, making it a versatile compound in chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Vergleich Mit ähnlichen Verbindungen

    1-Pentanethiol: Similar in structure but lacks the methyl group at the third position.

    2-Methyl-1-propanethiol: Contains a thiol group but has a different carbon chain structure.

    3-Methyl-2-butanethiol: Another thiol with a different arrangement of carbon atoms.

Uniqueness: 3-Methylpentane-1-thiol is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position influences its reactivity and makes it suitable for specific applications that other thiols may not be able to fulfill.

Eigenschaften

CAS-Nummer

1633-88-1

Molekularformel

C6H14S

Molekulargewicht

118.24 g/mol

IUPAC-Name

3-methylpentane-1-thiol

InChI

InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

WUACDJJGMSFOGF-UHFFFAOYSA-N

SMILES

CCC(C)CCS

Kanonische SMILES

CCC(C)CCS

Synonyme

3-Methyl-1-pentanethiol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.